5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a chemical compound with the molecular formula C14H14ClN3O4 It is known for its unique structure, which includes a diazinane ring and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the reaction of 4-chlorophenol with an appropriate amino compound under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chlorophenoxy group. The resulting intermediate is then reacted with a diazinane derivative to form the final product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted compounds .
Scientific Research Applications
5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-[1-Amino-2-(4-bromophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- 5-[1-Amino-2-(4-fluorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- 5-[1-Amino-2-(4-methylphenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of 5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione lies in its specific chlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[2-(4-chlorophenoxy)ethanimidoyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4/c1-17-12(19)11(13(20)18(2)14(17)21)10(16)7-22-9-5-3-8(15)4-6-9/h3-6,16,19H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOSCRCFVWWTLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=N)COC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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